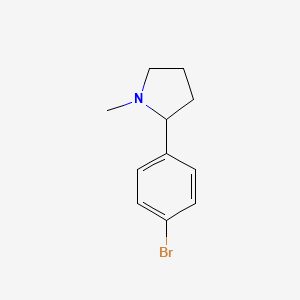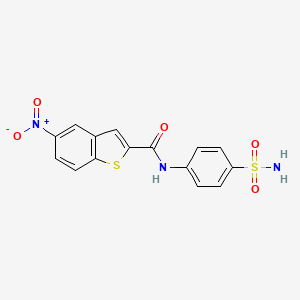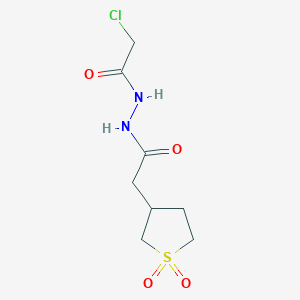
N'-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” is a complex organic compound that features a unique combination of functional groups, including a chloroacetyl group, a dioxothiolan ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the dioxothiolan ring: This can be achieved through the cyclization of a suitable precursor containing sulfur and oxygen atoms.
Introduction of the chloroacetyl group: This step may involve the reaction of the dioxothiolan intermediate with chloroacetyl chloride under basic conditions.
Formation of the acetohydrazide moiety: This can be accomplished by reacting the intermediate with hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroacetyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted acetohydrazides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The dioxothiolan ring and chloroacetyl group may play key roles in its activity by facilitating binding to target molecules or undergoing metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The uniqueness of “N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(1,1-dioxothiolan-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O4S/c9-4-8(13)11-10-7(12)3-6-1-2-16(14,15)5-6/h6H,1-5H2,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDVZHSWZKVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
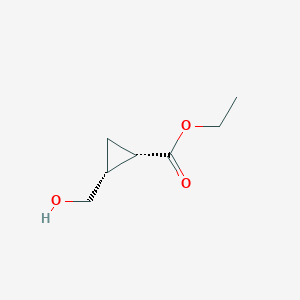
![rel-methyl (3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylate](/img/structure/B2641689.png)

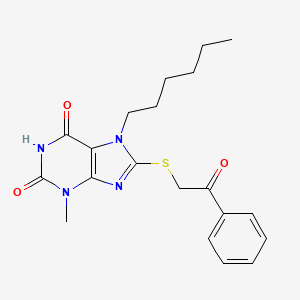
![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)
![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)
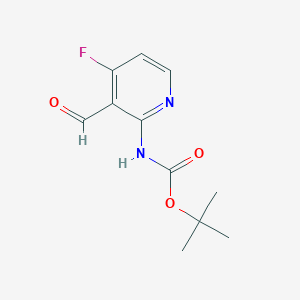
![Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B2641697.png)

![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)
![7,8-Dihydro-8-(p-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2641702.png)
